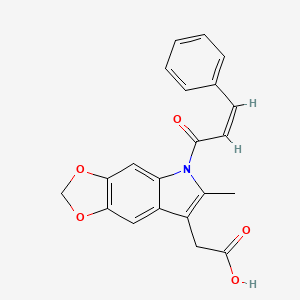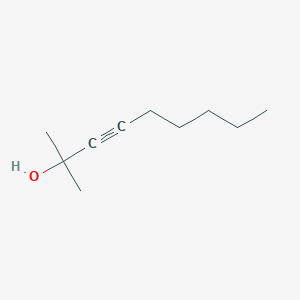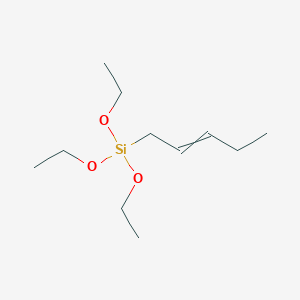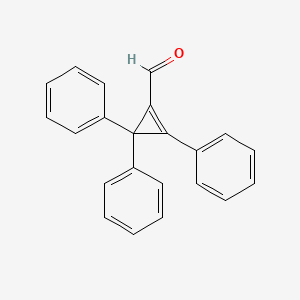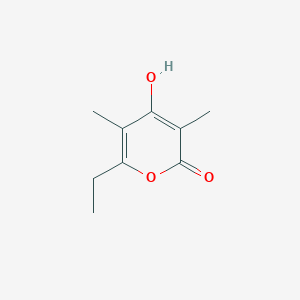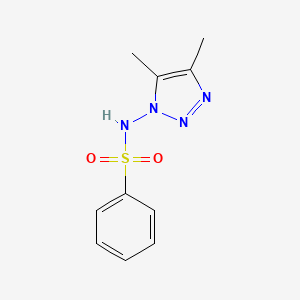
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The reaction involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation. The alkyne precursor is usually prepared via standard alkyne synthesis methods.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent. .
Industrial Production Methods
Industrial production of this compound may involve scaling up the CuAAC reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and minimizing human error.
化学反応の分析
Types of Reactions
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while coupling reactions can produce complex triazole-containing polymers .
科学的研究の応用
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of new pharmaceuticals, particularly as a scaffold for developing drugs with antimicrobial, antifungal, and anticancer properties.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, the triazole ring can bind to the active site of enzymes, inhibiting their activity. The sulfonamide group can enhance the binding affinity and specificity of the compound for its target. The exact molecular pathways involved depend on the specific application and target enzyme or receptor .
類似化合物との比較
Similar Compounds
Fluconazole: An antifungal drug containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that includes a triazole structure.
Uniqueness
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide is unique due to its specific substitution pattern on the triazole ring and the presence of the benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
36289-51-7 |
|---|---|
分子式 |
C10H12N4O2S |
分子量 |
252.30 g/mol |
IUPAC名 |
N-(4,5-dimethyltriazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S/c1-8-9(2)14(12-11-8)13-17(15,16)10-6-4-3-5-7-10/h3-7,13H,1-2H3 |
InChIキー |
IBHAVMSEVLCQIM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=N1)NS(=O)(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


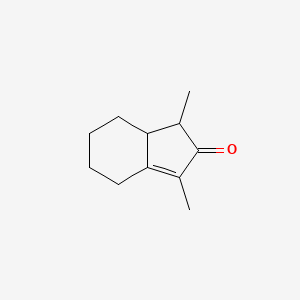
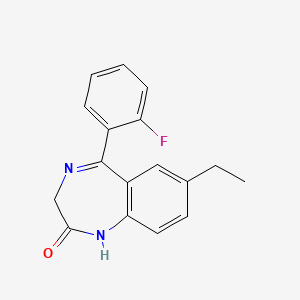
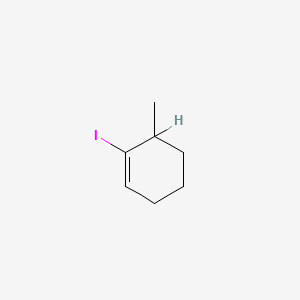
![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)

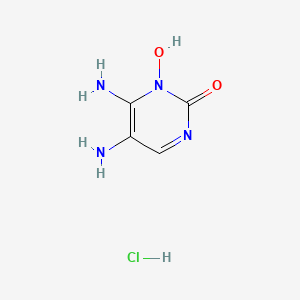
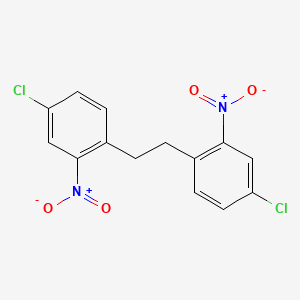
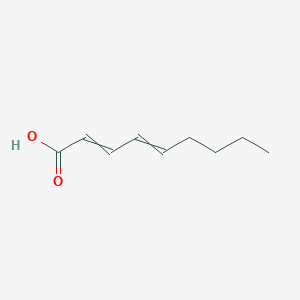
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)
